molecular formula C9H9ClOS B1281135 3-(Phenylsulfanyl)propanoyl chloride CAS No. 51849-21-9

3-(Phenylsulfanyl)propanoyl chloride

Cat. No. B1281135
CAS RN: 51849-21-9
M. Wt: 200.69 g/mol
InChI Key: FYKDFHHXZAIXDR-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)propanoyl chloride is a chemical compound that contains a phenylsulfanyl group attached to a propanoyl chloride moiety. This compound is of interest due to its potential utility in various organic synthesis reactions, where it can act as an intermediate or a reagent. The phenylsulfanyl group is a versatile functional group that can participate in a variety of chemical transformations, including nucleophilic substitutions and catalytic processes.

Synthesis Analysis

The synthesis of compounds related to 3-(phenylsulfanyl)propanoyl chloride often involves multi-step reactions with careful control of reaction conditions. For instance, the synthesis of derivatives of 3-(phenylsulfonimidoyl)propanoic acid involves the imination of the key sulfoxide followed by in situ coupling with a protected amino acid . Similarly, the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a related sulfonyl chloride, includes steps such as regioselective lithiation and copper-catalyzed C–O coupling .

Molecular Structure Analysis

The molecular structure of compounds containing phenylsulfanyl groups can be elucidated using various spectroscopic techniques. For example, structural and NMR spectroscopic studies of 2-phenylsulfanylpyridine and its analogues provide insights into the electronic environment of the phenylsulfanyl group and its influence on the chemical shifts in NMR spectroscopy .

Chemical Reactions Analysis

Compounds with phenylsulfanyl groups can undergo a range of chemical reactions. The sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester serves as a recyclable catalyst for condensation reactions, demonstrating the reactivity of the sulfanyl group in catalysis . Additionally, the cyclization of 1,3-diaryl-3-phenylsulfanyl-1-propanols to thiochromans involves a [1,3]-PhS shift, showcasing the dynamic behavior of the phenylsulfanyl group in rearrangement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(phenylsulfanyl)propanoyl chloride and related compounds are influenced by the presence of the phenylsulfanyl group. For instance, the gas-phase pyrolytic reaction of 3-phenylsulfanyl-1-propanol derivatives reveals the stability and reactivity of the phenylsulfanyl group under thermal conditions . The chlorination of hydroxyalkanesulfinate salts in a nonpolar medium to produce hydroxyalkanesulfonyl chlorides further illustrates the reactivity of sulfur-containing compounds .

Scientific Research Applications

Photochromic and Acetate Sensing Properties

  • 3-(Phenylsulfanyl)propanoyl chloride is utilized in the synthesis of 3-acylcoumarins, which exhibit photochromic properties and selective sensing for acetate ions. This application is significant in the field of molecular sensing and imaging (Rao & Desai, 2014).

Synthetic Applications

  • The compound plays a role in preparing other sulfur-transfer agents, demonstrating its utility in the field of synthetic chemistry and material science (Klose, Reese, & Song, 1997).
  • It is involved in cyclization reactions to produce thiochromans, highlighting its relevance in organic synthesis and the creation of new molecules (Skarżewski, Zielińska-Błajet, Roszak, & Turowska-Tyrk, 2003).

Biosensor Technology

  • 3-(Phenylsulfanyl)propanoyl chloride is employed in the synthesis of compounds for forming functionalizable monolayers on hydroxylated surfaces, beneficial in biosensing applications (De La Franier, Jankowski, & Thompson, 2017).

Pyrolytic Reactions Study

Chiral Synthesis in Pharmaceuticals

  • It's also used in asymmetric synthesis, particularly in producing chiral intermediates for antidepressant drugs, signifying its importance in pharmaceutical research (Choi, Choi, Kim, Uhm, & Kim, 2010).

Antimicrobial Agent Development

Safety And Hazards

3-(Phenylsulfanyl)propanoyl chloride is used for research and development purposes and should be handled only by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

3-phenylsulfanylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKDFHHXZAIXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507918
Record name 3-(Phenylsulfanyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylsulfanyl)propanoyl chloride

CAS RN

51849-21-9
Record name 3-(Phenylsulfanyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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